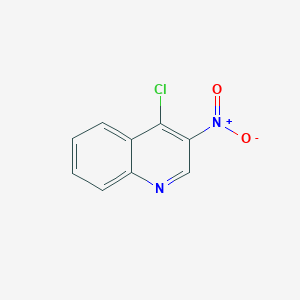
4-Chloro-3-nitroquinoline
Cat. No. B017048
Key on ui cas rn:
39061-97-7
M. Wt: 208.6 g/mol
InChI Key: ZRFUZDDJSQVQBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09326978B2
Procedure details


Compound 6 was prepared as described elsewhere [Van Galen, P. J. M. et. al. 1-H-imidazo[4,5-c]quinolin-4-amines: Novel Non-Xanthine Adenosine Antagonists. J. Med. Chem. 1991, 34, 1202-1206]. In brief, 3-Nitro-4-hydroxyquinoline 5 (5.7 g, 30 mmol) was added to phosphorus oxychloride (70.0 g, 41.2 ml, 450 mmol) with stirring. The mixture was refluxed for 30 minutes. After cooling the solvent was poured over crushed ice while stirring. After 1 hour the solid that was formed was filtered off, washed with cold water and dissolved in ethyl acetate. The solution was extracted with ice-cold NaOH (1 M) till pH=8-9 and dried over MgSO4. The solvent was evaporated and the residue was dried. Yield: 5.05 g (81%). Mp.: 118°-119° C. 1H NMR (DMSO-d6): δ 7.94-8.11 (m, 2H, Ar); 8.25 (d, 1H, J=8.0 Hz, Ar); 8.47 (d, 1H, J=9.5 Hz, Ar); 9.42 (s, 1H, Ar).
[Compound]
Name
1-H-imidazo[4,5-c]quinolin-4-amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
Xanthine Adenosine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[C@@H]1(N2C3N=CN=C(N)C=3N=C2)O[C@H](CO)[C@@H](O)[C@H]1O.N1C(=O)C2NC=NC=2NC1=O.[N+:31]([C:34]1[CH:35]=[N:36][C:37]2[C:42]([C:43]=1O)=[CH:41][CH:40]=[CH:39][CH:38]=2)([O-:33])=[O:32].P(Cl)(Cl)([Cl:47])=O>>[N+:31]([C:34]1[CH:35]=[N:36][C:37]2[C:42]([C:43]=1[Cl:47])=[CH:41][CH:40]=[CH:39][CH:38]=2)([O-:33])=[O:32] |f:0.1|
|
Inputs


Step One
[Compound]
|
Name
|
1-H-imidazo[4,5-c]quinolin-4-amines
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
Xanthine Adenosine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C@@H]1([C@H](O)[C@H](O)[C@@H](CO)O1)N1C=NC=2C(N)=NC=NC12.N1C(=O)NC=2N=CNC2C1=O
|
Step Three
|
Name
|
|
|
Quantity
|
5.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=NC2=CC=CC=C2C1O
|
|
Name
|
|
|
Quantity
|
41.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed for 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the solvent
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was poured
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
over crushed ice
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
while stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After 1 hour the solid that was formed
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cold water
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in ethyl acetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The solution was extracted with ice-cold NaOH (1 M) till pH=8-9
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C=1C=NC2=CC=CC=C2C1Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

